molecular formula C11H19N B1296718 Tricyclo[4.3.1.13,8]undecan-3-amine CAS No. 3048-63-3

Tricyclo[4.3.1.13,8]undecan-3-amine

Cat. No. B1296718
CAS RN: 3048-63-3
M. Wt: 165.27 g/mol
InChI Key: YIMVAVCBOZTFKH-UHFFFAOYSA-N
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Description

Tricyclo[4.3.1.13,8]undecan-3-amine is a chemical compound with the molecular formula C11H19N . It is also known by other names such as 3-Aminohomoadamantane and Tricyclo [4.3.1.1 (3,8)]undecan-3-amine .


Physical And Chemical Properties Analysis

Tricyclo[4.3.1.13,8]undecan-3-amine has a density of 1.0±0.1 g/cm³. Its boiling point is 245.6±8.0 °C at 760 mmHg. The compound has a vapour pressure of 0.0±0.5 mmHg at 25°C and an enthalpy of vaporization of 48.3±3.0 kJ/mol. The flash point is 107.8±9.7 °C .

Scientific Research Applications

Antiviral Properties

Tricyclo[4.3.1.13,8]undecan-3-amine and its derivatives have demonstrated significant antiviral activities. For instance, 4-homoisotwist-3-ylamine hydrochloride, a derivative, was found to be 30-50 times more potent than amantadine hydrochloride in vitro against Newcastle disease virus in chick embryo fibroblasts (Aigami et al., 1976). Another study showed that certain amine hydrochlorides, esters, and N-alkylamides of 1-tricyclo[4.3.1.13,8]undecyl derivatives exhibited marked antiviral activities, surpassing amantadine hydrochloride (Inamoto et al., 1979).

Chemical Synthesis and Characterization

Tricyclo[4.3.1.13,8]undecan-3-amine is involved in various synthetic and characterization processes. For example, it was involved as an intermediate in acid-catalyzed isomerization of tricycloundecane precursors (Takaishi et al., 1974). The compound's conformational dependence on 15N13C spin-spin coupling constants has also been studied (Berger, 1978).

Intermediates in Chemical Reactions

This compound has been identified as an intermediate in various chemical rearrangements. For example, it was noted as an intermediate during the aluminum halide isomerization of 2,3-tetramethylene norbornane to methyl adamantanes (Csiu et al., 1973). Additionally, its role in the Wolff-Kishner reduction, a method to reduce amides to amines, was highlighted in the synthesis of a benzo-1-aza-adamantane derivative (Bashore et al., 2003).

properties

IUPAC Name

tricyclo[4.3.1.13,8]undecan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N/c12-11-2-1-8-3-9(6-11)5-10(4-8)7-11/h8-10H,1-7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIMVAVCBOZTFKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC3CC1CC(C3)C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80340471
Record name 3-Aminohomoadamantane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80340471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tricyclo[4.3.1.13,8]undecan-3-amine

CAS RN

3048-63-3
Record name 3-Aminohomoadamantane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80340471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
PE Aldrich, EC Hermann, WE Meier… - Journal of Medicinal …, 1971 - ACS Publications
(6) WL Wingfield, D. Pollack, and RR Grunert, N. Engl. J. Med., 281, 579 (1969). and with rimantadine· HCl6 (a-methyl-l-adamantane-methylamine· HCl, 58) in patients with natu-rally …
Number of citations: 130 pubs.acs.org

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